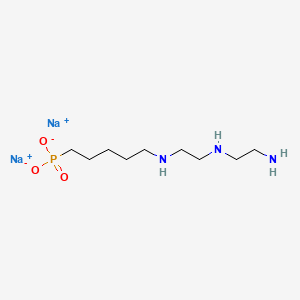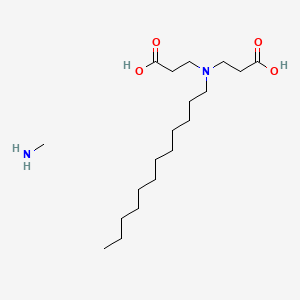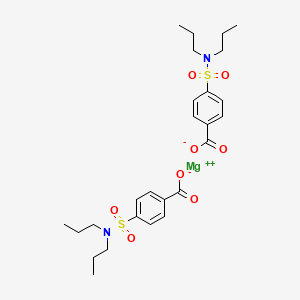
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt is a complex organic compound featuring a phosphonic acid functional group. This compound is characterized by its unique structure, which includes multiple amine groups and a phosphonic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt typically involves the reaction of a primary amine with a phosphonic acid derivative. One common method involves the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . The reaction conditions often require an acidic environment, such as hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., platinum) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and phosphine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amine groups allow it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The phosphonic acid group can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Aminoethyl)phosphonic acid: A simpler analog with similar biological activity.
(2-Aminoethyl)phosphonate: Another related compound with comparable chemical properties.
Uniqueness
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt is unique due to its extended carbon chain and multiple amine groups, which provide enhanced reactivity and versatility in various chemical and biological applications. Its ability to form stable complexes with metal ions and its potential as a multifunctional reagent make it distinct from simpler phosphonic acid derivatives .
Propriétés
Numéro CAS |
71436-95-8 |
|---|---|
Formule moléculaire |
C9H22N3Na2O3P |
Poids moléculaire |
297.24 g/mol |
Nom IUPAC |
disodium;N'-[2-(5-phosphonatopentylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H24N3O3P.2Na/c10-4-6-12-8-7-11-5-2-1-3-9-16(13,14)15;;/h11-12H,1-10H2,(H2,13,14,15);;/q;2*+1/p-2 |
Clé InChI |
UTTQTNASKPVSJZ-UHFFFAOYSA-L |
SMILES canonique |
C(CCNCCNCCN)CCP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)



